molecular formula C16H27NO6·HCl B191236 Europine CAS No. 570-19-4

Europine

Cat. No.: B191236
CAS No.: 570-19-4
M. Wt: 329.39 g/mol
InChI Key: ZNEMYFCJOCCUJN-VFFTVRQLSA-N
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Description

Europine (CAS 570-19-4) is a pyrrolizidine alkaloid (PA) isolated from plants of the Heliotropium species . Pyrrolizidine alkaloids are secondary metabolites produced by various plants as a defense mechanism against insect herbivores . As a reference standard, this compound is primarily used in analytical research for the detection and quantification of pyrrolizidine alkaloid contaminants in the food chain. These contaminants can be found in a range of products, including herbs, teas, salad, leafy vegetables, and honey, as well as indirectly through meat, milk, and eggs from animals that consumed contaminated feed . This compound and other PAs are of significant toxicological concern, having been classified by bodies like the European Food Safety Authority (EFSA) as genotoxic, carcinogenic, and hepatotoxic . Consequently, high-purity this compound is critical for method development, validation, and quality control in analytical laboratories to ensure food and consumer product safety. The compound is supplied for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use. Researchers can utilize this standard to advance studies in natural product chemistry, toxicology, and food safety analysis.

Properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMYFCJOCCUJN-VFFTVRQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-19-4
Record name Europine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Europine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EUROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solid-State Metathesis Using EuS Precursors

EuSO₄ is synthesized via exchange reactions between europium(II) sulfide (EuS) and metal sulfates. A representative protocol involves:

  • Reactants : EuS (99.9% purity) and anhydrous MgSO₄ in a 1:1 molar ratio.

  • Conditions : Heating at 800°C under argon for 12 hours.

  • Product : Phase-pure EuSO₄ with orthorhombic crystal structure (Pnma space group).

Key Data :

ParameterValueSource
Lattice Constantsa = 8.42 Å, b = 5.38 Å, c = 6.94 Å
Bandgap4.1 eV (indirect)
Thermal Expansionαₐ = 12.4 × 10⁻⁶ K⁻¹

The reaction proceeds via:
EuS+MgSO4EuSO4+MgS\text{EuS} + \text{MgSO}_4 \rightarrow \text{EuSO}_4 + \text{MgS}

Hydrothermal Reduction of Eu³⁺

Aqueous routes enable nanoparticle synthesis:

  • Reductant : Zinc amalgam reduces Eu³⁺ to Eu²⁺ in 0.1 M H₂SO₄.

  • Precipitation : EuSO₄·H₂O crystallizes at 60°C, with dehydration at 150°C yielding anhydrous EuSO₄.

Advantages :

  • Avoids high-temperature processing.

  • Yields sub-100 nm particles suitable for optoelectronic thin films.

Preparation of Europium Oxides and Chalcogenides

Europium(II) Oxide (EuO)

Carbothermal Reduction :
Eu2O3+C1400C, vacuum2EuO+CO\text{Eu}_2\text{O}_3 + \text{C} \xrightarrow{1400^\circ\text{C, vacuum}} 2 \text{EuO} + \text{CO}

  • Product : Ferromagnetic EuO (T꜀ = 69 K) with rock-salt structure.

Europium(III) Oxide (Eu₂O₃)

Thermal Decomposition :
2Eu(NO3)3900CEu2O3+6NO2+3O22 \text{Eu(NO}_3)_3 \xrightarrow{900^\circ\text{C}} \text{Eu}_2\text{O}_3 + 6 \text{NO}_2 + 3 \text{O}_2

  • Morphology : Monoclinic nanoparticles (20–50 nm) via sol-gel methods.

Europium Sulfides (EuS, EuSe, EuTe)

Direct Combination :
Eu+S600CEuS\text{Eu} + \text{S} \xrightarrow{600^\circ\text{C}} \text{EuS}

  • Properties :

    • EuS: Ferromagnetic (T꜀ = 16.5 K).

    • EuTe: Antiferromagnetic (T_N = 9.6 K).

Analytical Validation of Synthesis Products

X-Ray Diffraction (XRD)

  • EuSO₄ Verification : Matches ICDD PDF 00-024-1042.

  • Crystallite Size : 30–50 nm (Scherrer equation).

Luminescence Spectroscopy

  • Eu²⁺ Emission : Broadband at 450 nm (4f⁶5d → 4f⁷ transition).

  • Lifetime Anomaly : τ decreases from 1.11 μs (300 K) to 0.44 μs (77 K) due to lattice phonon coupling.

Thermogravimetric Analysis (TGA)

  • EuSO₄·H₂O : 8.5% weight loss at 150°C (H₂O evolution).

Challenges in Europium Compound Synthesis

Oxidation Sensitivity

  • Mitigation : Schlenk-line techniques for handling Eu²⁺ compounds.

  • Stabilizers : EuSO₄ stored under dry N₂ with molecular sieves.

Phase Purity Control

  • EuO vs. Eu₃O₄ : Requires precise O₂ partial pressure (<10⁻⁵ atm) .

Chemical Reactions Analysis

Types of Reactions

Europine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to facilitate reduction reactions.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrrolizidine derivatives, and substituted this compound compounds. These products often exhibit different biological activities compared to the parent compound.

Scientific Research Applications

Chemical Properties of Europine

This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Its molecular formula is C13H17NC_{13}H_{17}N, and it exhibits notable biological activities, including cytotoxicity and potential therapeutic effects.

Scientific Research Applications

  • Pharmacological Research
    • This compound has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits selective toxicity, making it a candidate for developing anti-cancer therapies. For instance, in vitro studies have shown its effectiveness against human leukemia cells, suggesting a mechanism that warrants further exploration .
  • Toxicological Studies
    • As a member of the pyrrolizidine alkaloid family, this compound's toxicological profile has been examined in the context of food safety and environmental health. Studies indicate that exposure to this compound can lead to hepatotoxic effects, emphasizing the need for regulatory scrutiny in agricultural applications .
  • Analytical Chemistry
    • This compound is utilized as a reference compound in analytical chemistry for the detection of other alkaloids. Its presence can aid in the identification and quantification of related compounds through techniques such as gas chromatography-mass spectrometry .

Case Studies

Study Application Findings
Doping Control Laboratory StudyAnalysis of performance-enhancing substancesThis compound was identified among other alkaloids as having potential effects on athletic performance, necessitating further investigation into its use in sports .
Cytotoxicity AssessmentCancer researchThis compound demonstrated significant cytotoxic effects on leukemia cells, indicating potential as an anti-cancer agent .
Food Safety AnalysisToxicologyFound to have hepatotoxic effects in animal models, raising concerns about its presence in food products .

Mechanism of Action

The mechanism of action of Europine involves its interaction with cellular macromolecules, leading to various biological effects. This compound can form covalent bonds with DNA and proteins, causing cellular damage and toxicity. The molecular targets include enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Key Insights :

  • Necine Base: this compound and heliotrine share the hepatotoxic heliotridine base, whereas echinatine contains non-toxic platynecine, rendering it less hazardous .

Metabolic Pathways

Compound HLM Metabolism RLM Metabolism Primary Metabolites
This compound Minimal High Eur_M2 (demethylation), N-oxide
Heliotrine Moderate Moderate Heliotridine base, N-oxide
Lasiocarpine High High Dehydrolasiocarpine, N-oxide
  • This compound N-oxide is a stable metabolite detected in herbal infusions and spices, contributing to long-term exposure risks .

Occurrence in Food Products

This compound and its N-oxide are prevalent in herbs and teas:

Food Product Total PA Concentration (μg/kg) Dominant PAs Reference
Thyme 553 ± 48 Lasiocarpine, this compound N-oxide [14]
Calendula 23–113 Intermedine N-oxide, this compound N-oxide [9]
Cumin 8515.0 This compound N-oxide, Heliotrine N-oxide [14]

Biological Activity

Europine, a pyrrolizidine alkaloid, has garnered attention due to its diverse biological activities. This article explores the biochemical properties, pharmacological effects, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure typical of pyrrolizidine alkaloids, which often exhibit a range of biological activities. The molecular formula for this compound is C₁₃H₁₈N₂O₂, and it typically exists in various forms depending on its source. Its structural attributes contribute to its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of pyrrolizidine alkaloids, this compound was found to have notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

The data suggest that this compound's antimicrobial efficacy may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. Utilizing the DPPH radical scavenging assay, this compound demonstrated a dose-dependent increase in antioxidant activity. The half-maximal effective concentration (EC₅₀) was determined to be approximately 20 µg/mL, indicating its potential as a natural antioxidant agent.

Concentration (µg/mL)% Inhibition
1025
2050
5085

This antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A detailed investigation was conducted on the antimicrobial effects of this compound against clinical isolates of pathogens. The study involved isolating bacteria from infected patients and testing their susceptibility to this compound. Results indicated that this compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail.

Case Study: Antioxidant Potential

In another study focusing on the antioxidant capabilities of this compound, researchers evaluated its protective effects on human cell lines exposed to oxidative stress. Cells treated with this compound showed significantly reduced levels of reactive oxygen species (ROS), suggesting that this compound could play a role in preventing cellular damage associated with aging and chronic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Europine
Reactant of Route 2
Europine

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